![molecular formula C6H5NO3S2 B2603523 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one CAS No. 70842-26-1](/img/structure/B2603523.png)
5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, which “5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one” is a part of, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .Scientific Research Applications
- Thiazoles, including 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one, have been investigated for their pharmacological potential. Researchers have explored their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Medicinal Chemistry and Drug Development
Pesticide Development
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to their diverse biological effects .
Mode of Action
The exact mode of action of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one It is known that thiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c1-3-2-4-5(8)7-12(9,10)6(4)11-3/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDBZFCQBQTOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)S(=O)(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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